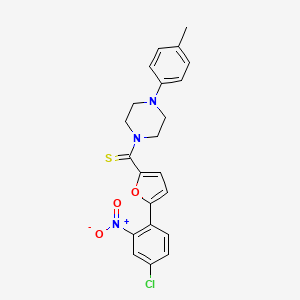

(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[5-(4-chloro-2-nitrophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c1-15-2-5-17(6-3-15)24-10-12-25(13-11-24)22(30)21-9-8-20(29-21)18-7-4-16(23)14-19(18)26(27)28/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYURKNZLUSKAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the 4-chloro-2-nitrophenyl group through electrophilic aromatic substitution. The final step involves the coupling of the furan derivative with 4-(p-tolyl)piperazine under conditions that promote the formation of the methanethione linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanethione group, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group in the 4-chloro-2-nitrophenyl moiety can be reduced to an amino group under suitable conditions.

Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicinal chemistry, the compound’s structural features are investigated for drug design and development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and chloro groups can participate in redox reactions, while the piperazine moiety may enhance binding affinity to biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Analogues:

[5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione (ECHEMI ID: 585553-16-8):

- Structural Differences :

- Substituted with 3-chlorophenyl on the furan ring (vs. 4-chloro-2-nitrophenyl in the target compound).

- Piperazine moiety linked to a 4-fluorophenyl group (vs. p-tolyl ).

- Impact of Substituents :

- Fluorine’s electronegativity may enhance binding affinity to hydrophobic protein pockets compared to the methyl group in p-tolyl .

4-(4-Aminobenzoyl)piperazin-1-ylmethanone: Structural Differences:

- Contains a methanone (C=O) bridge (vs. methanethione (C=S)).

- Piperazine linked to a 4-aminobenzoyl group (vs. p-tolyl). Impact of Functional Groups:

- The methanone group may reduce lipophilicity compared to the thione group, affecting membrane permeability.

Table 1: Substituent Effects on Key Properties

| Compound | Furan Substituent | Piperazine Substituent | Bridge Group | Key Properties Influenced |

|---|---|---|---|---|

| Target Compound | 4-Chloro-2-nitrophenyl | p-Tolyl | C=S | High reactivity (nitro), moderate lipophilicity (methyl) |

| [5-(3-Cl-Ph)Furan][4-(4-F-Ph)Pz]C=S | 3-Chlorophenyl | 4-Fluorophenyl | C=S | Enhanced binding affinity (F), reduced steric hindrance |

| [4-(4-NH2-Bz)Pz]Furan-C=O | None (plain furan) | 4-Aminobenzoyl | C=O | Increased polarity, hydrogen bonding potential |

Biological Activity

The compound (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with piperazine and thioketones. The general synthetic route can be summarized as follows:

- Formation of the Furan Derivative : The nitro-substituted furan is synthesized through established methods involving nitration and subsequent reactions.

- Piperazine Derivative Preparation : The p-tolyl piperazine is prepared via alkylation of piperazine with toluene derivatives.

- Thioether Formation : The final compound is formed by reacting the furan derivative with the piperazine derivative in the presence of a thioketone.

Anticancer Activity

Research indicates that compounds containing furan and piperazine moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines, primarily due to their ability to induce apoptosis and inhibit cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

Neuropharmacological Effects

The piperazine scaffold is known for its interaction with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders. Studies have reported that derivatives can enhance serotonin receptor activity, which may benefit conditions like depression and anxiety.

Antimicrobial Activity

Some studies have evaluated the antimicrobial properties of similar compounds, noting effectiveness against a range of bacteria and fungi. The presence of the nitro group is often linked to enhanced antimicrobial activity.

Case Studies

- Anticancer Evaluation : A study highlighted the synthesis and evaluation of a series of thiazole derivatives related to the target compound. One derivative showed an IC50 value of 5 µM against breast cancer cells, indicating strong anticancer potential .

- Neuropharmacological Assessment : Another investigation focused on piperazine derivatives, revealing significant binding affinity to serotonin receptors, which could lead to new treatments for mood disorders .

Q & A

Q. What strategies are recommended for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to facilitate nucleophilic substitution reactions involving the furan and piperazine moieties .

- Catalyst Use : Employ triethylamine as a base to neutralize HCl byproducts during coupling reactions .

- Purity Monitoring : Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30) to track reaction progress and confirm >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions, such as the 4-chloro-2-nitrophenyl group and piperazine-thione linkage .

- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=S stretch at ~1200 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns consistent with chlorine and sulfur .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays : Screen against bacterial (e.g., S. aureus, E. coli) and fungal (C. albicans) strains using broth microdilution (MIC values) .

- Cancer Cell Lines : Test cytotoxicity via MTT assays on HeLa (cervical) and MCF-7 (breast) cell lines, with IC₅₀ calculations after 48-hour exposure .

- Positive Controls : Compare results to standard agents (e.g., cisplatin for cytotoxicity, ampicillin for antimicrobial activity) to contextualize potency .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer: A systematic SAR study involves:

- Structural Modifications : Synthesize derivatives with variations in the nitro group (e.g., reduction to amine), furan substitution (e.g., thiophene replacement), or piperazine substituents (e.g., tolyl vs. fluorophenyl) .

- Activity Mapping : Test modified compounds in dose-response assays (e.g., IC₅₀ for cytotoxicity, Ki values for receptor binding).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes or GPCRs .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with bioactivity .

Q. What frameworks are suitable for assessing the environmental fate and ecotoxicological risks of this compound?

Methodological Answer: Adopt a tiered approach based on the INCHEMBIOL project guidelines :

- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and hydrolysis half-life to predict environmental persistence.

- Biotic/Abiotic Degradation : Conduct OECD 301B (ready biodegradability) and photolysis studies under simulated sunlight (λ > 290 nm).

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .

- Risk Modeling : Use PBT (Persistence, Bioaccumulation, Toxicity) index calculations to prioritize mitigation strategies .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved methodologically?

Methodological Answer:

- Standardized Protocols : Re-test the compound under harmonized conditions (e.g., identical cell lines, serum-free media, 24-hour exposure) to eliminate variability .

- Batch Purity Verification : Re-analyze compound lots via HPLC and elemental analysis to rule out impurities as confounding factors .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends obscured by experimental noise .

- Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on inconsistently responsive cell lines to uncover differential pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.